2-(Methylthio)benzo[d]oxazole-5-methanol
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Overview
Description
2-(Methylthio)benzo[d]oxazole-5-methanol is an organic compound with the molecular formula C9H9NOS It is a derivative of benzo[d]oxazole, featuring a methylthio group at the second position and a methanol group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-5-methanol typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved by cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Addition of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions, often using formaldehyde as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-methanol involves its interaction with specific molecular targets. The methylthio group can participate in redox reactions, while the benzo[d]oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the methanol group, which may affect its reactivity and applications.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the ring, which can alter its chemical properties.
2-(Methylthio)benzo[d]imidazole: Features a nitrogen atom in the ring, leading to different biological activities.
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2S/c1-13-9-10-7-4-6(5-11)2-3-8(7)12-9/h2-4,11H,5H2,1H3 |
InChI Key |
KAYRXAZOAHGHHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)CO |
Origin of Product |
United States |
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